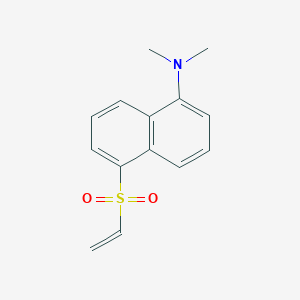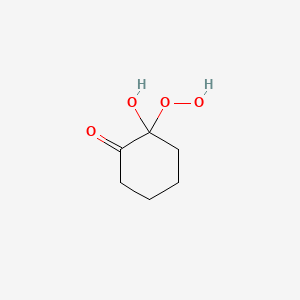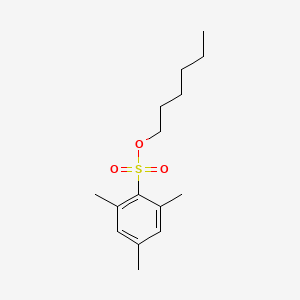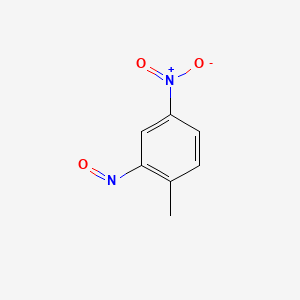![molecular formula C12H11NO3 B14428731 2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl- CAS No. 80427-89-0](/img/structure/B14428731.png)
2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl- is a complex organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is notable for its unique structure, which includes an indene moiety fused to an oxazole ring, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl- typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, PPh3-CCl4, or fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The reaction is usually carried out at room temperature, and the resulting oxazolines can be oxidized to oxazoles using reagents like manganese dioxide (MnO2), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and bromotrichloromethane .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using flow chemistry techniques. For example, a solution of Deoxo-Fluor® in toluene and a solution of β-hydroxy amide in dichloromethane can be combined and reacted in a reactor coil at room temperature. The resulting oxazolines can then be oxidized to oxazoles using a packed reactor containing commercial manganese dioxide .
Chemical Reactions Analysis
Types of Reactions
2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like MnO2.
Reduction: Reduction of oxazoles to oxazolines using reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions on the oxazole ring.
Common Reagents and Conditions
Oxidation: MnO2, DBU, bromotrichloromethane.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles and oxazolines, depending on the specific reagents and conditions used.
Scientific Research Applications
2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl- has a wide range of applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or other proteins, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Oxazoles: Compounds with a similar oxazole ring structure.
Indenes: Compounds with a similar indene moiety.
Uniqueness
2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl- is unique due to its fused indene-oxazole structure, which imparts distinct chemical and biological properties compared to other oxazoles and indenes. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
80427-89-0 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
3,5-dimethyl-5,6-dihydrocyclopenta[f][1,3]benzoxazole-2,7-dione |
InChI |
InChI=1S/C12H11NO3/c1-6-3-10(14)8-5-11-9(4-7(6)8)13(2)12(15)16-11/h4-6H,3H2,1-2H3 |
InChI Key |
MAAQCVAEEVPAAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C2=CC3=C(C=C12)N(C(=O)O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14428679.png)





![1-[1-(3-Phenylpropyl)cyclohexyl]piperidine](/img/structure/B14428711.png)

![Methyl 2-[2-(1-chloro-2-oxopropylidene)hydrazinyl]benzoate](/img/structure/B14428722.png)

